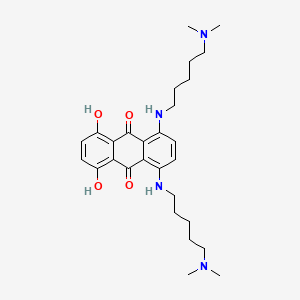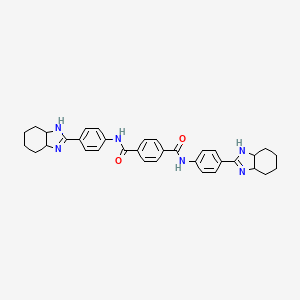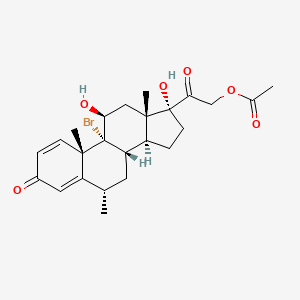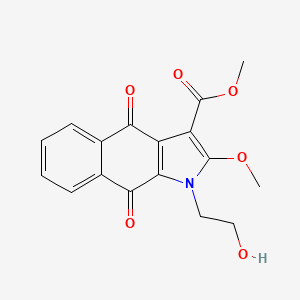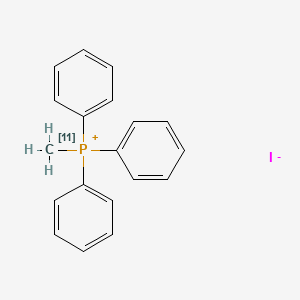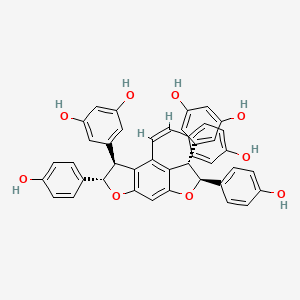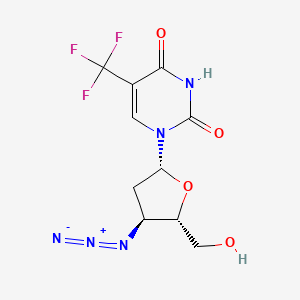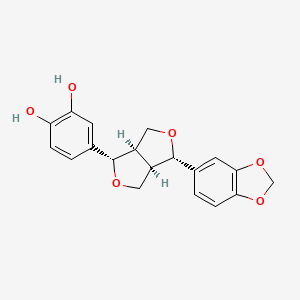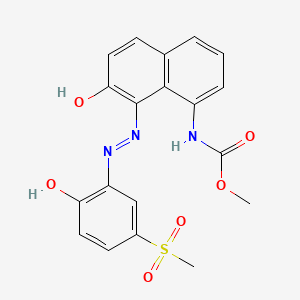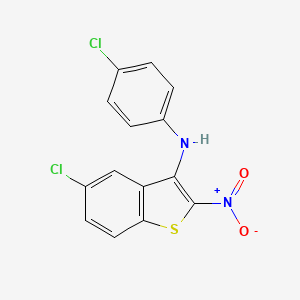
5-Chloro-N-(4-chlorophenyl)-2-nitrobenzo(b)thiophen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-(4-chlorophenyl)-2-nitrobenzo(b)thiophen-3-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(4-chlorophenyl)-2-nitrobenzo(b)thiophen-3-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the nitration of benzo(b)thiophene followed by chlorination and subsequent amination with 4-chloroaniline under controlled conditions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-N-(4-chlorophenyl)-2-nitrobenzo(b)thiophen-3-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
5-Chloro-N-(4-chlorophenyl)-2-nitrobenzo(b)thiophen-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-N-(4-chlorophenyl)-2-nitrobenzo(b)thiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-nitrobenzo(b)thiophene: Lacks the N-(4-chlorophenyl) group.
N-(4-Chlorophenyl)-2-nitrobenzo(b)thiophen-3-amine: Lacks the 5-chloro substituent.
2-Nitrobenzo(b)thiophen-3-amine: Lacks both the 5-chloro and N-(4-chlorophenyl) groups.
Uniqueness
5-Chloro-N-(4-chlorophenyl)-2-nitrobenzo(b)thiophen-3-amine is unique due to the presence of both the 5-chloro and N-(4-chlorophenyl) groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
149338-25-0 |
|---|---|
Formule moléculaire |
C14H8Cl2N2O2S |
Poids moléculaire |
339.2 g/mol |
Nom IUPAC |
5-chloro-N-(4-chlorophenyl)-2-nitro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C14H8Cl2N2O2S/c15-8-1-4-10(5-2-8)17-13-11-7-9(16)3-6-12(11)21-14(13)18(19)20/h1-7,17H |
Clé InChI |
PHPMDGDFDIROQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


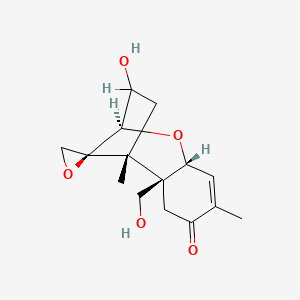
![[2-(5-Nitrofuran-2-yl)-2-oxoethyl] thiocyanate](/img/structure/B12794377.png)
